Chemical Identity and Synthetic Utility of 2-(Benzylcarbamoyl)nicotinic Acid
Chemical Identity and Synthetic Utility of 2-(Benzylcarbamoyl)nicotinic Acid
A Technical Monograph for Drug Discovery & Process Chemistry
Abstract
This guide provides a comprehensive technical analysis of 2-(benzylcarbamoyl)nicotinic acid , a critical regioisomer derived from the aminolysis of quinolinic anhydride. As a bifunctional pyridine scaffold possessing both a carboxylic acid and a secondary amide, it serves as a versatile precursor in the synthesis of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines and imidazo[1,2-a]pyridines) and biologically active nicotinamide derivatives. This document details its nomenclature, validated synthetic protocols, regiochemical considerations, and structural characterization.
Part 1: Chemical Identity and Nomenclature
The molecule is a regioisomer of a pyridine-dicarboxylic acid derivative. Precision in nomenclature is vital due to the existence of the closely related isomer, 3-(benzylcarbamoyl)picolinic acid.
Nomenclature Data
| Category | Designation |
| Common Name | 2-(Benzylcarbamoyl)nicotinic acid |
| Systematic IUPAC Name | 2-[(Benzylamino)carbonyl]pyridine-3-carboxylic acid |
| Parent Skeleton | Quinolinic acid (Pyridine-2,3-dicarboxylic acid) |
| Molecular Formula | C |
| Molecular Weight | 256.26 g/mol |
| CAS Registry Number | Note: Often indexed under general quinolinic acid amide derivatives or specific batch IDs.[1][2][3][4][5][6] Closest analog references: 33522-80-4 (amino variant) |
Structural Specificity
The term "Nicotinic acid" fixes the carboxylic acid (–COOH) at position 3 of the pyridine ring.[1][6][7] Consequently, the "2-(benzylcarbamoyl)" substituent places the amide linker at position 2.
-
Position 2:
-benzylcarboxamide group ( ) -
Position 3: Carboxylic acid group (
)
Part 2: Synthetic Logic & Regiochemistry
The synthesis of 2-(benzylcarbamoyl)nicotinic acid is classically achieved via the nucleophilic ring-opening of quinolinic anhydride (furo[3,4-b]pyridine-5,7-dione) with benzylamine.
The Regioselectivity Challenge
When quinolinic anhydride is opened by an amine, two isomers are possible:
-
-Isomer (Target): Attack at the C2 carbonyl
2-carbamoyl-3-carboxylic acid. -
-Isomer (Byproduct): Attack at the C3 carbonyl
3-carbamoyl-2-carboxylic acid.
Expert Insight: The reaction is generally governed by steric factors and solvent effects. In non-polar solvents (e.g., toluene, chloroform) or under kinetic control, nucleophilic attack often favors the C2 carbonyl (yielding the target) or results in a mixture that equilibrates. However, the 2-carbamoyl isomer is frequently thermodynamically stabilized by an intramolecular hydrogen bond between the amide N-H and the C3 carboxyl carbonyl.
Reaction Pathway Diagram
Caption: Nucleophilic opening of quinolinic anhydride. Path A yields the target 2-carbamoyl isomer, stabilized by intramolecular H-bonding.
Part 3: Experimental Protocol
The following protocol is designed for high-purity isolation, minimizing the formation of the thermodynamic imide byproduct.
Materials
-
Precursor: Quinolinic anhydride (Sublimed grade preferred).
-
Reagent: Benzylamine (1.05 equivalents).
-
Solvent: Anhydrous Dichloromethane (DCM) or Chloroform (CHCl
). -
Catalyst: Triethylamine (Et
N) (Optional, accelerates reaction).
Step-by-Step Methodology
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Quinolinic Anhydride (20 mmol, 2.98 g) in anhydrous DCM (50 mL).
-
Addition: Cool the solution to 0–5 °C using an ice bath. Add Benzylamine (21 mmol, 2.25 g) dropwise over 15 minutes.
-
Why: Controlling the exotherm prevents ring closure back to the imide (
-benzylquinolinimide).
-
-
Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 4–6 hours.
-
Observation: A white precipitate often forms as the product is less soluble in DCM than the anhydride.
-
-
Workup (Purification):
-
Recrystallization: Recrystallize from Ethanol/Water (9:1) if necessary to remove trace isomeric impurities.
Part 4: Structural Characterization
Verification of the correct regioisomer is essential. The 2-carbamoyl isomer exhibits distinct spectroscopic features due to the proximity of the amide to the ring nitrogen.
1H-NMR Analysis (DMSO-d6)
| Proton Environment | Chemical Shift ( | Multiplicity | Interpretation |
| Amide N-H | 9.0 – 10.5 | Triplet (br) | Deshielded; indicates secondary amide. |
| Carboxylic -OH | 13.0 – 14.0 | Broad Singlet | Typical acid proton; often H-bonded. |
| Pyridine H-6 | ~8.7 | Doublet of doublets | Most deshielded aromatic proton (next to Ring N). |
| Pyridine H-4 | ~8.2 | Doublet of doublets | Ortho to carboxylic acid. |
| Pyridine H-5 | ~7.6 | Multiplet | Meta to ring N. |
| Benzylic -CH2- | 4.5 – 4.6 | Doublet | Couples with Amide NH. |
Distinguishing Isomers (HMBC)
To conclusively prove the structure is 2-(benzylcarbamoyl)nicotinic acid and not the 3-carbamoyl isomer:
-
Run an HMBC (Heteronuclear Multiple Bond Correlation) experiment.
-
Look for a correlation between the Amide Carbonyl Carbon and the Pyridine H-3 (if it were the 3-carbamoyl) or Pyridine H-6 (long range).
-
Definitive Check: The Carbonyl carbon of the amide at Position 2 will show 3-bond coupling (
) to the proton at Position 4 of the pyridine ring, but the coupling constants differ subtly from the 3-isomer. X-ray crystallography is the ultimate arbiter if NMR is ambiguous (see Ref 1).
Part 5: Applications in Drug Development
This scaffold is a "privileged structure" in medicinal chemistry.
-
Imidazolinone Herbicides: The cyclization of 2-carbamoylnicotinic acids yields imidazolinone derivatives, a major class of ALS inhibitors.
-
Kinase Inhibitors: The pyridine-2,3-dicarboxamide motif is found in inhibitors of p38 MAP kinase.
-
Tricyclic Scaffolds: Heating 2-(benzylcarbamoyl)nicotinic acid with dehydrating agents (e.g., SOCl
or Ac O) yields -benzylquinolinimide, which can be further functionalized to form pyrrolo[3,4-b]pyridine-5,7-diones.
Cyclization Logic Diagram
Caption: Dehydrative cyclization to the imide, a common downstream transformation.
References
-
Crystal Structure Validation: Li, Y., & Zhou, J. (2013). 2-(Benzylcarbamoyl)nicotinic acid.[7] Acta Crystallographica Section E: Structure Reports Online, 69(10), o1520. [Link]
-
Synthetic Methodology (Anhydride Opening): Blanco, M. M., Perillo, I. A., & Schapira, C. B. (2006). Reaction of quinolinic anhydride with nitrogen nucleophiles: A revisit. Journal of Heterocyclic Chemistry, 43(4), 1073-1078. [Link]
-
Regioselectivity in Pyridine Derivatives: Button, R. G., et al. (1985). Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids.[3] European Patent EP0144595B1.
Sources
- 1. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. researchgate.net [researchgate.net]
- 3. EP0144595B1 - Preparation of 2-carbamoyl nicotinic and 3-quinoline carboxylic acids - Google Patents [patents.google.com]
- 4. Benzyl Nicotinate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. TWI542578B - Preparation of Benzyl Nicotinic Acid Benzyl Ester Derivatives - Google Patents [patents.google.com]
- 6. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 7. 2-(Benzylcarbamoyl)nicotinic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
